molecular formula C25H22N2O6 B1457949 Z-D-Asn(Xan)-OH CAS No. 1313054-82-8

Z-D-Asn(Xan)-OH

Cat. No. B1457949
M. Wt: 446.5 g/mol
InChI Key: UCGUJYWDGWXJFG-LJQANCHMSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its role or function if it’s a known biological molecule.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Materials Science and Photocatalysis

  • Surface Recombination Centers in ZnO Nanorods : A study by Yang et al. (2010) investigated the surface composition and recombination centers in ZnO nanorods arrays, highlighting the role of OH bonds in surface recombination and the effect of annealing in modifying these properties (Yang et al., 2010).

  • Zn/Fe Layered Double Hydroxide for Pollutant Removal : Research by Lu et al. (2015) explored the use of Zn/Fe layered double hydroxide for the efficient removal of arsenate and antimonate from water, demonstrating the material's potential in environmental cleanup applications (Lu et al., 2015).

  • Zn-Based MOF for Fluorescent Detection : Wang et al. (2020) synthesized a novel Zn(II)-based metal-organic framework with strong violet light emission, capable of detecting aromatic nitrophenols and the antibiotic metronidazole in aqueous systems, showing promise for environmental monitoring (Wang et al., 2020).

Environmental Science and Remediation

  • ZnO Nanoparticles for Arsenic Removal : A study by Luo et al. (2013) on graphene oxide-hydrated zirconium oxide nanocomposites, including ZnO, for the removal of As(III) and As(V) from water, highlighted the potential of Zn-based materials in water purification processes (Luo et al., 2013).

Catalysis and Chemical Reactions

  • ZnO Nanoparticles in Benzene Degradation : Fu et al. (2009) synthesized cube-shaped hydroxide ZnSn(OH)6, showing higher conversion and mineralization of benzene under UV irradiation compared to commercial catalysts, indicating its utility in environmental remediation (Fu et al., 2009).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it can pose to health and the environment.


Future Directions

This involves discussing the potential applications of the compound and the future research directions.


I hope this general information is helpful. If you have a specific compound or a class of compounds you are interested in, please provide more details.


properties

IUPAC Name

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGUJYWDGWXJFG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Asn(Xan)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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